![molecular formula C21H19N5OS B10999326 3-isopropyl-1-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10999326.png)
3-isopropyl-1-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
- Its chemical structure consists of a pyrazole core, a phenyl group, an isopropyl substituent, and a thiazole ring.
- The compound’s systematic name reflects its substituents and functional groups, ensuring clarity in chemical nomenclature.
3-isopropyl-1-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide: is a complex organic compound with a diverse range of applications.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that 3-isopropyl-1-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide exhibits promising anticancer properties. It has been evaluated for its ability to inhibit specific enzymes involved in tumor progression, particularly protein kinases that play critical roles in cancer cell signaling pathways .
Case Study:
In vitro studies demonstrated that the compound effectively reduced the proliferation of various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .
Anti-inflammatory Properties
The compound has shown significant anti-inflammatory effects in preclinical models. It may act as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase .
Case Study:
Molecular docking studies have indicated that this compound binds effectively to the active site of 5-lipoxygenase, suggesting its potential role as an anti-inflammatory agent .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Case Study:
In vitro assays have demonstrated the effectiveness of the compound against resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Pyrazole Ring: Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Thiazole Synthesis: Employing thioketones and nitrogen-containing heterocycles.
- Final Coupling Reaction: Combining the synthesized intermediates to form the final product under controlled conditions.
Specific reaction conditions such as temperature, solvents, and catalysts can vary based on desired yield and purity.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Pyrazole ring, thiazole moiety | Exhibits anticancer and anti-inflammatory properties |
N-(1H-benzo[d]imidazol-2-yl)-3-isopropyl-1-phenyl-pyrazole | Benzimidazole instead of thiazole | Different biological activity profiles |
4-(1H-benzo[d]imidazol-2-yl)-benzoic acid ethyl ester | Benzimidazole ring with carboxylic acid | Known for anti-cancer properties |
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
3-Isopropyl-1-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrazole ring
- Thiazole moiety
- Isopropyl group
The molecular formula is C21H19N5OS with a molecular weight of approximately 389.5 g/mol. Its unique structural characteristics contribute to its biological efficacy, particularly in enzyme inhibition and interaction with cellular pathways.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. Preliminary studies suggest it may inhibit specific protein kinases involved in cancer cell proliferation. Molecular docking studies have shown that it effectively binds to these targets, which correlates with its observed anti-cancer activity.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory potential. In vitro assays demonstrate its ability to reduce pro-inflammatory cytokine production, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways. This activity positions it as a candidate for treating inflammatory diseases .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has shown antimicrobial activity against various bacterial strains. The structure–activity relationship (SAR) analysis indicates that modifications to the thiazole moiety can enhance its antimicrobial efficacy .
Structure–Activity Relationship (SAR)
The SAR studies reveal critical insights into how structural modifications influence biological activity:
Modification | Effect on Activity |
---|---|
Electron-withdrawing groups on the thiazole | Increase in antimicrobial potency |
Hydrophobic moieties | Enhanced membrane permeability |
Substituents on the pyrazole ring | Impact on kinase inhibition |
These findings underscore the importance of specific functional groups in optimizing the compound's pharmacological profile.
Study 1: Anticancer Activity
A recent study evaluated the compound's effect on human cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, with IC50 values comparable to established chemotherapeutics. The study also highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation .
Study 2: Anti-inflammatory Mechanisms
In another investigation, researchers assessed the compound's impact on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated a marked decrease in TNF-alpha and IL-6 levels, suggesting effective modulation of inflammatory responses through NF-kB pathway inhibition .
Study 3: Antimicrobial Efficacy
A comprehensive screening against various bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 3.92 mM to 4.23 mM against resistant strains of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Properties
Molecular Formula |
C21H19N5OS |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-phenyl-5-propan-2-yl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H19N5OS/c1-14(2)17-11-19(26(25-17)16-8-4-3-5-9-16)20(27)24-21-23-18(13-28-21)15-7-6-10-22-12-15/h3-14H,1-2H3,(H,23,24,27) |
InChI Key |
UXYMSOUWCSVSPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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